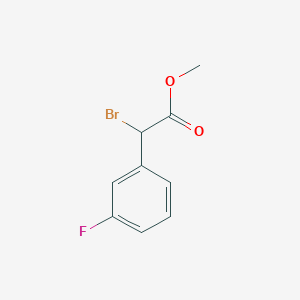

2-溴-2-(3-氟苯基)乙酸甲酯

描述

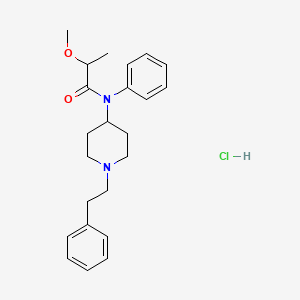

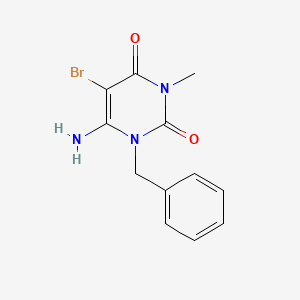

“Methyl 2-bromo-2-(3-fluorophenyl)acetate” is a chemical compound with the CAS Number: 503541-03-5 . It has a molecular weight of 247.06 . The compound is typically stored at room temperature and is in liquid form .

Molecular Structure Analysis

The InChI code for “Methyl 2-bromo-2-(3-fluorophenyl)acetate” is 1S/C9H8BrFO2/c1-13-9(12)8(10)6-3-2-4-7(11)5-6/h2-5,8H,1H3 . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 2-bromo-2-(3-fluorophenyl)acetate” are not available, it’s worth noting that similar compounds like Methyl bromoacetate are known to react with conjugated bases to produce alkylated carbene complexes .Physical And Chemical Properties Analysis

“Methyl 2-bromo-2-(3-fluorophenyl)acetate” is a liquid at room temperature . It has a molecular weight of 247.06 .科学研究应用

合成和抗抑郁活性

2-溴-2-(3-氟苯基)乙酸甲酯已用于合成盐酸3-甲基-5-苯基-2-(3-氟苯基)吗啉。该化合物表现出潜在的抗抑郁活性,小鼠强迫游泳实验表明其在抗抑郁活性方面具有进一步研究的潜力 (陶元,2012)。

对映选择性微生物还原

该化合物参与了关于取代苯乙酮的对映选择性微生物还原的研究。该过程使用念珠菌和毕赤酵母菌菌株进行,产生显着的对映体过量,突显了其在生产手性中间体中的效用 (Ramesh N. Patel 等人,2004)。

关键药物中间体的合成

它已被用于合成关键药物中间体,如 4-氟-α-(2-甲基-1-氧代丙基)-γ-氧代-N,β-二苯基-苯丁酰胺,这是生产阿托伐他汀钙的关键中间体 (张益凡,2010)。

有机化学中的自由基反应

在有机化学中,2-溴-2-(3-氟苯基)乙酸甲酯已用于与乙烯基醚的自由基反应,有助于合成二氟或单氟乙酰基取代的缩醛 (I. Kondratov 等人,2015)。

合成和抗菌活性

该化合物还被用于合成新型 2-(取代氟苯甲酰亚胺)-3-(取代氟苯基)-4-甲基-1,3-噻唑啉,显示出潜在的抗菌和抗真菌活性 (A. Saeed 等人,2010)。

安全和危害

作用机制

Mode of Action

It is known that benzylic halides, such as this compound, can undergo nucleophilic substitution reactions .

Biochemical Pathways

It is known that indole derivatives, which have a similar structure to this compound, can affect a wide range of biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

属性

IUPAC Name |

methyl 2-bromo-2-(3-fluorophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-13-9(12)8(10)6-3-2-4-7(11)5-6/h2-5,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKEFKRXVASGVAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC(=CC=C1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(2-Chloroacetyl)azetidin-3-yl]oxy-N,N-dimethylacetamide](/img/structure/B2440313.png)

![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-[(4-phenoxyanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2440315.png)

![N-(2-cyclohex-1-en-1-ylethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2440323.png)

![5-tert-butyl-3-phenyl-N-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2440326.png)